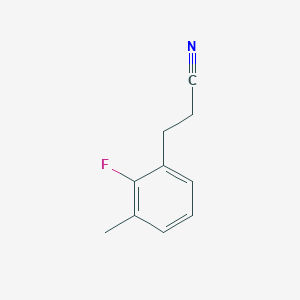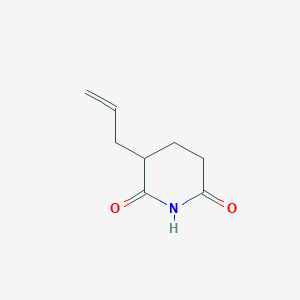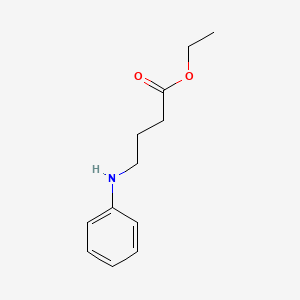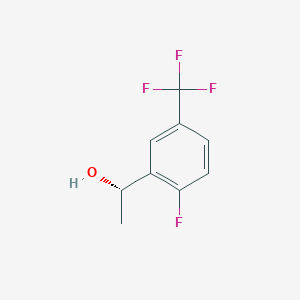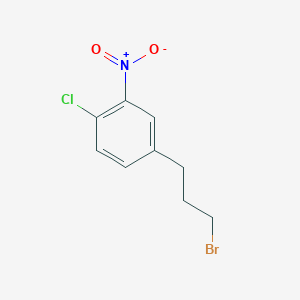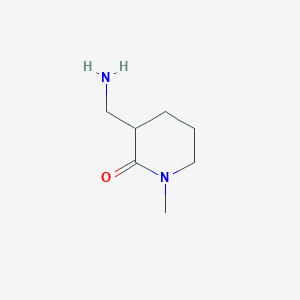![molecular formula C8H13NO5 B13504844 N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybutanoic acid with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid.
Reduction: Formation of 4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The prop-2-en-1-yloxy group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxybutanoic acid: Lacks the prop-2-en-1-yloxy group, making it less versatile in chemical reactions.
2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
4-hydroxy-2-{[(methoxy)carbonyl]amino}butanoic acid: Contains a methoxy group instead of the prop-2-en-1-yloxy group, leading to different reactivity and applications.
Uniqueness
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is unique due to the presence of both hydroxyl and prop-2-en-1-yloxy groups, which provide a combination of hydrophilic and hydrophobic properties. This dual functionality allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H13NO5 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
4-hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-5-14-8(13)9-6(3-4-10)7(11)12/h2,6,10H,1,3-5H2,(H,9,13)(H,11,12) |
Clave InChI |
DTROXKKHUNXMCS-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC(CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
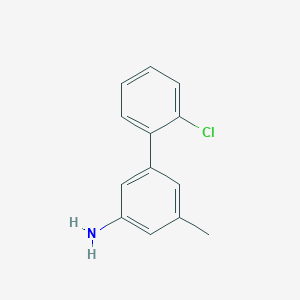
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
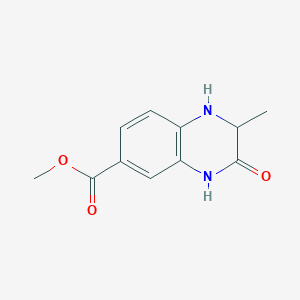


![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
